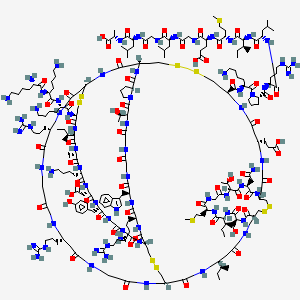

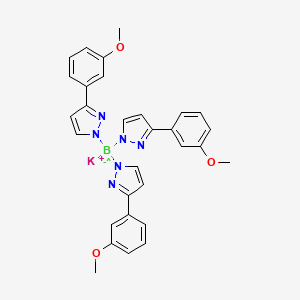

![molecular formula C₈¹³CH₁₂N₂O₆ B1146227 [1'-13C]uridine CAS No. 201996-62-5](/img/structure/B1146227.png)

[1'-13C]uridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of [1'-13C]uridine involves several key steps, starting from labeled carbon sources. A method includes the condensation of labeled cyanide with erythrose, followed by the separation of epimers and subsequent chemical transformations to introduce the uracil base and complete the nucleoside structure. Efficient methods for the synthesis of labeled uridines are essential for their use in NMR studies and other research applications (Patching et al., 2003).

Molecular Structure Analysis

The molecular structure of [1'-13C]uridine has been studied using techniques such as solid-state NMR. These studies provide valuable information about the conformation of uridine in different environments, which is important for understanding its biological functions and interactions. For instance, solid-state NMR experiments can reveal the distances between atoms and the conformation of the nucleoside in crystalline forms (Patching et al., 2003).

Aplicaciones Científicas De Investigación

NMR Spectroscopy of Nucleotides : A study by Bagno, Rastrelli, and Saielli (2008) demonstrated that the 1H and 13C spectra of polar, flexible molecules like uridine monophosphate can be accurately predicted in aqueous solution using Density Functional Theory (DFT) calculations. This highlights the application of [1'-13C]uridine in understanding the spectral parameters of nucleotides (Bagno, Rastrelli, & Saielli, 2008).

Hydration Structure of Nucleosides : Seba et al. (2006) used 13C intermolecular nuclear Overhauser effects (NOE) to probe the structure of the first solvation shell of uridine in water. They found that a cyclic dihydrate is formed, providing valuable information about water accessibility in nucleic acid bases (Seba, Thureau, Ancian, & Thévand, 2006).

Conformational Studies of Nucleosides : Research by Guschlbauer and Jankowski (1980) revealed a linear relationship between the electronegativity of the 2'-substituent in uridines and the carbon-13 chemical shift of C2'. This study suggests that electronegativity could be a dominant effect in determining nucleoside conformations (Guschlbauer & Jankowski, 1980).

Nucleoside Analogs and NMR Studies : Szarek, Pinto, and Iwakawa (1985) described the use of 1H nmr and 13C nmr spectroscopy to study the structure, stereochemistry, and conformation of nucleoside analogs derived from 1-oxa-4-thiacyclohexane, as well as an acyclic nucleoside analog derived from uridine (Szarek, Pinto, & Iwakawa, 1985).

Synthesis and NMR of RNA : SantaLucia et al. (1995) discussed efficient syntheses of pyrimidine and purine nucleosides and nucleotides with selective 13C enrichment in the base moieties. They used these labeled nucleosides to synthesize RNA, demonstrating the application of [1'-13C]uridine in RNA research (SantaLucia, Shen, Cai, Lewis, & Tinoco, 1995).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-URLSOCJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1'-13C]uridine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.